molecular formula C7H15NS B7942692 3-Isopropylthiomorpholine

3-Isopropylthiomorpholine

Cat. No. B7942692
M. Wt: 145.27 g/mol
InChI Key: NSRDOAOPORIBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylthiomorpholine is a useful research compound. Its molecular formula is C7H15NS and its molecular weight is 145.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropylthiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylthiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in Cardiac Hypertrophy Studies : A study investigated the effects of catecholamine-induced cardiac hypertrophy on the subcellular localization and expression of caveolin-3 and STAT3 in cardiomyoblast cells. Although 3-Isopropylthiomorpholine was not directly mentioned, the study provides insights into cardiac hypertrophy mechanisms, relevant to research involving similar compounds (Jeong et al., 2009).

  • Bioorthogonal Chemistry for Drug Delivery : Research on the bioorthogonal removal of 3-isocyanopropyl groups highlighted their potential in controlled release of drugs and fluorophores in vivo. This suggests that derivatives of 3-Isopropylthiomorpholine could be used in drug delivery systems (Tu et al., 2018).

  • Synthesis and Antimicrobial Activity of Derivatives : The synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives, related to 3-Isopropylthiomorpholine, were explored. These compounds showed potential as bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).

  • Use in New Psychoactive Substances : A study on the syntheses and characterizations of 3-MeO-PCMo and its analogues, which are structurally related to 3-Isopropylthiomorpholine, revealed their potential as psychoactive substances (Colestock et al., 2018).

  • Medicinal Chemistry Building Blocks : Bridged bicyclic morpholines, akin to 3-Isopropylthiomorpholine, are important in medicinal chemistry. Their synthesis from inexpensive starting materials offers potential applications in drug development (Walker et al., 2012).

  • Environmental Applications in Pesticide Removal : A study on the use of a low-cost biosorbent for removing pesticides from wastewater included compounds structurally similar to 3-Isopropylthiomorpholine. This highlights its potential application in environmental remediation (Boudesocque et al., 2008).

properties

IUPAC Name

3-propan-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDOAOPORIBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylthiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.